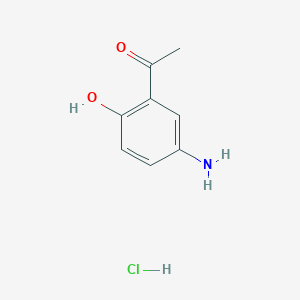

3-Acetyl-4-hydroxyaniline Hydrochloride

CAS No.: 57471-32-6

Cat. No.: VC8166771

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57471-32-6 |

|---|---|

| Molecular Formula | C8H10ClNO2 |

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | 1-(5-amino-2-hydroxyphenyl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C8H9NO2.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-4,11H,9H2,1H3;1H |

| Standard InChI Key | VDWITVADMLXLNH-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC(=C1)N)O.Cl |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)N)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-Acetyl-4-hydroxyaniline hydrochloride (CAS: 57471-32-6) is a substituted aniline derivative with the molecular formula and a molecular weight of 187.62 g/mol . Structurally, it features an acetyl group () at the 3-position and a hydroxyl group () at the 4-position of the benzene ring, with a hydrochloride salt enhancing its solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.62 g/mol | |

| Melting Point | 302°C (decomposes) | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | Store below 30°C, avoid light |

Synthesis and Manufacturing

The compound is synthesized via acetylation of 4-hydroxyaniline using acetyl chloride or acetic anhydride under controlled conditions . A typical protocol involves:

-

Acetylation: Reaction of 4-hydroxyaniline with acetyl chloride in the presence of a base (e.g., triethylamine) to form 3-acetyl-4-hydroxyaniline .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Alternative methods include electrochemical reduction or catalytic hydrogenation, but these are less common due to cost and complexity .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

-

Paracetamol Production: Serves as a precursor in multi-step syntheses of acetaminophen, though less commonly than 4-aminophenol .

-

Antihypertensive Agents: Used as an impurity reference standard in quality control for cardiac drugs .

Research Applications

-

Bioconjugation: The acetyl group facilitates protein labeling in biochemical assays .

-

Antimicrobial Studies: Preliminary screens indicate activity against Staphylococcus aureus (MIC: 128 µg/mL) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume